Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog No.
S12063388
CAS No.
M.F
C31H35N3O5
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxypheny...

Product Name

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C31H35N3O5/c1-6-18-39-24-16-14-22(15-17-24)29-25(19-34(33-29)23-12-10-9-11-13-23)28-26(30(35)37-7-2)20(4)32-21(5)27(28)31(36)38-8-3/h9-17,19,28,32H,6-8,18H2,1-5H3

InChI Key

LATMPUYNIQPHEG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C21H25N3O4C_{21}H_{25}N_{3}O_{4} and a molecular weight of approximately 367.44 g/mol. This compound is characterized by a pyridine ring fused with a pyrazole moiety, which contributes to its diverse chemical properties. The presence of diethyl ester groups enhances its solubility in organic solvents, making it suitable for various chemical applications. Its structural complexity allows for potential interactions with biological systems, which is an area of active research.

The chemical behavior of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can be explored through various reactions typical of esters and heterocycles:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can hydrolyze to yield the corresponding dicarboxylic acid.
  • Nucleophilic Substitution: The electron-rich nitrogen in the pyrazole ring can undergo nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The double bonds in the pyridine or pyrazole rings may be reduced under specific conditions, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Research indicates that compounds similar to diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exhibit various biological activities, including:

  • Antioxidant Properties: Compounds in this class may act as free radical scavengers.
  • Anti-inflammatory Effects: Some derivatives have been shown to reduce inflammation in vitro and in vivo.
  • Antimicrobial Activity: Similar structures have demonstrated efficacy against certain bacterial strains.

These activities suggest that this compound could be a candidate for further pharmacological studies.

The synthesis of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Pyridine Ring: Starting from a suitable precursor such as 2,6-dimethylpyridine, reactions with dicarbonyl compounds can yield the desired pyridine derivative.
  • Pyrazole Synthesis: The introduction of the pyrazole moiety can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Esterification: The final step usually involves reacting the dicarboxylic acid derivative with ethanol in the presence of an acid catalyst to form the diethyl ester.

Each step requires careful optimization to ensure high yields and purity of the final product.

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has potential applications in several fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting inflammation or microbial infections.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.

Interaction studies are crucial for understanding how diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate interacts with biological targets:

  • Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes linked to disease pathways.
  • Binding Studies: Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.
  • Cellular Assays: Evaluating cytotoxicity and cellular uptake in various cell lines to determine therapeutic windows.

These studies help elucidate its mechanism of action and potential therapeutic applications.

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate shares structural features with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateC13H19NO4C_{13}H_{19}N_{O_4}Simpler structure without pyrazoleLacks biological complexity
Hantzsch EsterC13H19NO4C_{13}H_{19}N_{O_4}Contains similar pyridine frameworkMore established in medicinal chemistry
Diethyl 2-methylpyridine-3-carboxylic acidC9H11NO2C_{9}H_{11}NO_2Less complex than target compoundLimited bioactivity compared to target

The unique combination of a pyridine ring with a pyrazole moiety distinguishes diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate from these similar compounds. Its potential for diverse biological activity positions it as a valuable candidate for further research and development in pharmaceuticals and agrochemicals.

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

529.25767123 g/mol

Monoisotopic Mass

529.25767123 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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